Cas no 19780-66-6 (3-Ethyl-2-methyl-1-pentene)

3-Ethyl-2-methyl-1-pentene is a branched-chain alkene with the molecular formula C₈H₁₆. Its structure features a terminal double bond, making it a reactive intermediate in organic synthesis, particularly for polymerization and alkylation reactions. The ethyl and methyl substituents influence its steric and electronic properties, enhancing selectivity in catalytic processes. This compound is valued for its moderate volatility and stability under standard conditions, facilitating handling in laboratory and industrial settings. Its utility extends to the production of specialty chemicals, fragrances, and functionalized polymers. The defined branching pattern also contributes to predictable reactivity, making it a reliable building block in fine chemical synthesis.
3-Ethyl-2-methyl-1-pentene structure
3-Ethyl-2-methyl-1-pentene structure
Product Name:3-Ethyl-2-methyl-1-pentene
CAS No:19780-66-6
MF:C8H16
MW:112.212642669678
MDL:MFCD00048664
CID:88115
PubChem ID:140591
Update Time:2025-10-06

3-Ethyl-2-methyl-1-pentene Chemical and Physical Properties

Names and Identifiers

    • 3-Ethyl-2-methyl-1-pentene
    • 3-ethyl-2-methylpent-1-ene
    • 1-Pentene,3-ethyl-2-methyl
    • 2-Methyl-3-ethyl-1-pentene
    • 3-ethyl-2-methyl-pent-1-ene
    • 1-Pentene, 3-ethyl-2-methyl-
    • MFCD00048664
    • NSC-73941
    • L6UML4C77M
    • NSC 73941
    • EN300-737123
    • DTXSID60173481
    • HPHHYSWOBXEIRG-UHFFFAOYSA-N
    • 19780-66-6
    • NSC73941
    • AKOS037645278
    • FT-0752824
    • AS-59603
    • DTXCID4095972
    • MDL: MFCD00048664
    • Inchi: 1S/C8H16/c1-5-8(6-2)7(3)4/h8H,3,5-6H2,1-2,4H3
    • InChI Key: HPHHYSWOBXEIRG-UHFFFAOYSA-N
    • SMILES: C(C(=C)C)(CC)CC

Computed Properties

  • Exact Mass: 112.12500
  • Monoisotopic Mass: 112.125
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 68.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.9
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.72
  • Melting Point: -112.9°C
  • Boiling Point: 109.55°C
  • Flash Point: 6.7°C
  • Refractive Index: 1.4124
  • PSA: 0.00000
  • LogP: 2.99870
  • Solubility: Not determined

3-Ethyl-2-methyl-1-pentene Security Information

  • Hazardous Material transportation number:UN 3295
  • Packing Group:II
  • Hazard Level:3
  • HazardClass:3
  • PackingGroup:II
  • Safety Term:3
  • Packing Group:II

3-Ethyl-2-methyl-1-pentene Customs Data

  • HS CODE:2901299090
  • Customs Data:

    China Customs Code:

    2901299090

    Overview:

    2901299090 Other unsaturated acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported

    Summary:

    2901299090 unsaturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

3-Ethyl-2-methyl-1-pentene Pricemore >>

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A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
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abcr
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